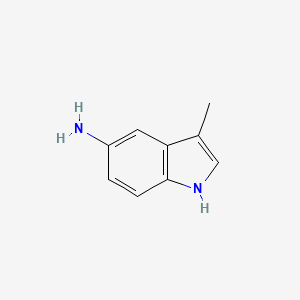

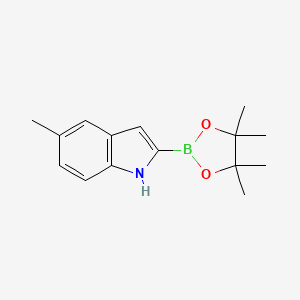

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

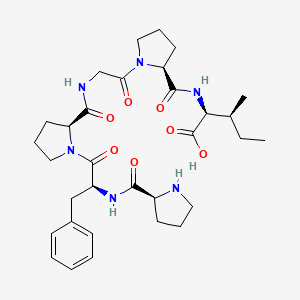

“5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound. It has a molecular weight of 316.25 . The compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Chemical Reactions Analysis

The compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Compounds like 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are synthesized and characterized using various spectroscopic methods (FTIR, NMR, MS) and X-ray diffraction. They are used as intermediates in organic synthesis, particularly in the formation of boric acid ester intermediates with benzene rings (Huang et al., 2021).

Density Functional Theory (DFT) Applications :

- These compounds are also used in computational chemistry studies, particularly in density functional theory (DFT) calculations to understand their molecular structures, electrostatic potential, and frontier molecular orbitals (Wu et al., 2021).

Application in Fluorescence Probes and Sensors :

- Derivatives of this compound are used in the synthesis of near-infrared fluorescence probes, which have applications in detecting specific biological or chemical entities. These probes can be used for various purposes including biomolecular imaging and detection of hazardous substances (You-min, 2014).

Pharmaceutical Research :

- This compound is involved in the synthesis of various pharmaceutical intermediates. These intermediates can be used for developing new drugs with potential therapeutic applications, such as in the treatment of HIV-TB co-infections (Banerjee et al., 2011).

Development of New Building Blocks for Drug Synthesis :

- It serves as a building block for synthesizing biologically active compounds, including silicon-based drugs and odorants. Its versatility in organic synthesis makes it a valuable component in drug discovery and development (Büttner et al., 2007).

Synthesis of Semiconducting Polymers :

- Derivatives of this compound are used in the synthesis of high-performance semiconducting polymers. These polymers have applications in electronics and materials science (Kawashima et al., 2013).

Exploration in Chemotherapy :

- Research into analogs of this compound includes evaluating their potential as cholinesterase and monoamine oxidase inhibitors, which has implications for treatments in neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Propriétés

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIKENXTSRARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681925 |

Source

|

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |

CAS RN |

1256358-93-6 |

Source

|

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2,6-Dibromo-4-(propan-2-yl)phenoxy]methyl}oxirane](/img/structure/B566607.png)

![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)